6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-methylsulfanyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS2/c1-19-11-2-3-12-13(10-11)20-14(16-12)15-4-5-17-6-8-18-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJDBTLPVCXKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzothiazole with methylthiol and 2-chloroethylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated that derivatives of benzothiazole compounds exhibit promising antimicrobial properties. For example, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-(Methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine | Structure | Antimicrobial |
| 6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | Structure | Anticancer |
| 5-Methyl-N-(pyrimidin-2-yl)benzothiazole | Structure | Antiviral |
One study indicated that this compound displayed an IC50 value of 2.32 μM against Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent.
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research has shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines by modulating critical pathways such as p53 activation and mitochondrial function. For instance, compounds within this class have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF7) cells, indicating their potential as chemotherapeutic agents .
Case Studies
- Antimicrobial Activity Study :
- Anticancer Efficacy :
Mechanism of Action
The mechanism of action of 6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxybenzothiazole: Another benzothiazole derivative with different substituents, used in dye synthesis and as an intermediate in organic synthesis.
6-Chlorobenzo[d]thiazol-2-amine: A chlorinated benzothiazole derivative with applications in medicinal chemistry.
6-(trifluoromethyl)benzo[d]thiazol-2-amine: A fluorinated benzothiazole derivative with unique chemical properties.
Uniqueness
6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is unique due to the presence of both a methylthio group and a morpholinoethyl group, which confer distinct chemical and biological properties. These functional groups can enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
6-(Methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring fused with a benzene structure, substituted with a methylthio group and a morpholinoethyl amine. Its molecular formula is with a molecular weight of approximately 250.36 g/mol. The unique structural features contribute to its potential biological activities.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These findings suggest that the compound could be a promising candidate for the development of new antimicrobial agents.
Antitumor Activity
The antitumor potential of benzothiazole derivatives has been well-documented. A study investigating the effects of similar compounds on cancer cell lines reported that:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Results : Significant inhibition of cell proliferation was observed, with IC50 values ranging from 10 to 25 µM.
The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest, although further studies are necessary to elucidate these pathways.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Interaction with DNA : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound might influence various signaling pathways related to inflammation and cell survival.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound exhibited potent activity against resistant strains of E. coli and S. aureus, demonstrating its potential as an alternative therapeutic agent in combating antibiotic resistance.
Study on Antitumor Effects
In another study focused on its antitumor effects, the compound was administered to mice bearing tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, suggesting that it may act as an effective anticancer agent.
Q & A
Q. Methodology :
- Variation of Substituents : Synthesize analogs with modifications at the 6-position (e.g., replacing methylthio with trifluoromethoxy or halogens) and the N-substituent (e.g., varying alkyl chain length or heterocycles) .
- Biological Testing : Correlate substituent electronic properties (Hammett σ values) with activity trends. For example, electron-withdrawing groups at the 6-position enhance urease inhibition .
- Statistical Analysis : Use multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) influencing activity .
What purification challenges are associated with morpholinoethyl-substituted benzothiazoles, and how can they be addressed?
Q. Challenges :
- Hydroscopicity : The morpholinoethyl group may increase water absorption, complicating crystallization.
- Column Retention : Polar side chains can lead to excessive retention on silica gel.
Q. Solutions :
- Alternative Stationary Phases : Use reverse-phase (C18) chromatography for polar derivatives .
- Recrystallization Solvents : Optimize ethanol/water or ethyl acetate/hexane mixtures to improve crystal yield .
How do reaction conditions influence the regioselectivity of substitutions on the benzothiazole core?
Q. Key Factors :
- Electrophilic Aromatic Substitution : Bromine in glacial acetic acid favors substitution at the 6-position due to directing effects of the thiazole nitrogen .
- Catalyst Effects : Palladium-catalyzed Suzuki couplings enable regioselective introduction of aryl groups at the 6-position, as shown for 6-(4-methoxyphenyl) derivatives .
Advanced Tuning :
Use DFT calculations to predict activation barriers for competing substitution pathways. Experimentally validate with kinetic studies under varying temperatures (e.g., 25°C vs. 80°C) .
What analytical techniques are critical for confirming the stability of this compound under physiological conditions?
Q. Methodology :
- HPLC-MS Stability Assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours. Monitor degradation via peak area reduction .
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .
How can researchers address discrepancies in biological activity data across structurally similar analogs?
Q. Analysis Framework :
- Control for Assay Variability : Use reference inhibitors (e.g., thiourea for urease) in parallel experiments .
- Evaluate Solubility Effects : Measure aqueous solubility via shake-flask method and adjust DMSO concentrations to avoid false negatives .
- Meta-Analysis : Compare IC₅₀ values across published analogs to identify outlier data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
